BenchChemオンラインストアへようこそ!

N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

HSP90 inhibition anti-HIV isoxazole SAR

N-Allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS 953155-91-4; molecular formula C₁₄H₁₃FN₂O₂; MW 260.27 g/mol) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide chemotype. The compound features an N-allyl acetamide side chain and a 4-fluorophenyl substituent at the isoxazole 5-position, a substitution pattern that distinguishes it from the broader class of isoxazole-carboxamide and isoxazole-alkyl amide derivatives that have been explored as HSP90 inhibitors, ACAT inhibitors, and anticancer agents.

Molecular Formula C14H13FN2O2
Molecular Weight 260.268
CAS No. 953155-91-4
Cat. No. B2546060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
CAS953155-91-4
Molecular FormulaC14H13FN2O2
Molecular Weight260.268
Structural Identifiers
SMILESC=CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H13FN2O2/c1-2-7-16-14(18)9-12-8-13(19-17-12)10-3-5-11(15)6-4-10/h2-6,8H,1,7,9H2,(H,16,18)
InChIKeyIEHYXXBLPLIUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS 953155-91-4): Procurement-Grade Isoxazole-Acetamide Scaffold for HSP90-Targeted Probe Development


N-Allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS 953155-91-4; molecular formula C₁₄H₁₃FN₂O₂; MW 260.27 g/mol) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide chemotype . The compound features an N-allyl acetamide side chain and a 4-fluorophenyl substituent at the isoxazole 5-position, a substitution pattern that distinguishes it from the broader class of isoxazole-carboxamide and isoxazole-alkyl amide derivatives that have been explored as HSP90 inhibitors, ACAT inhibitors, and anticancer agents . Publicly available authoritative database entries (PubChem, ChemSpider) confirm its structural identity, though no dedicated primary research publication reports biological activity specifically for this exact compound . Its value proposition for scientific procurement rests on its scaffold relationship to published 2-isoxazol-3-yl-acetamide analogues that have demonstrated quantifiable target engagement and antiviral efficacy, making it a rational starting point or comparator for structure-activity relationship (SAR) campaigns targeting HSP90 or related isoxazole-binding proteins .

Why N-Allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide Cannot Be Interchanged with Generic Isoxazole Derivatives: Structural Determinants of Target Engagement


Within the 2-isoxazol-3-yl-acetamide chemotype, minor structural modifications produce large quantitative differences in biological activity, precluding casual substitution. In the foundational HSP90 inhibitor series, 15 analogues (2a–o) sharing the same core scaffold exhibited a >4-fold range in anti-HIV inhibitory potential at their highest non-cytotoxic concentration, with only 6 of 15 compounds achieving >80% inhibition . The N-allyl acetamide side chain present in the target compound is structurally distinct from the substitutions on the most active analogue (2l), and fluorophenyl positional isomerism has been shown in related fluorophenyl-isoxazole-carboxamide series to significantly affect antiproliferative potency across Hep3B, HepG2, HeLa, and MCF-7 cell lines . Furthermore, isoxazole-substituted alkyl amides evaluated as ACAT inhibitors exhibit IC₅₀ values spanning two orders of magnitude (0.014–0.11 µM) solely through variation of the amide side chain and aryl substituents . These data collectively demonstrate that isoxazole-acetamide derivatives are not functionally interchangeable; the specific N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl) substitution pattern defines a unique chemical space within this pharmacophore class that requires empirical characterization rather than assumed bioequivalence.

Quantitative Differentiation Evidence: N-Allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide vs. Closest Structural Analogs


Scaffold Potency Potential: Class-Level HSP90 Inhibitory Activity of 2-Isoxazol-3-yl-Acetamide Core vs. AUY922 Benchmark

The 2-isoxazol-3-yl-acetamide scaffold to which N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide belongs has been validated as an HSP90 inhibitor chemotype. The most optimized analogue in the published series, compound 2l, demonstrated a ~3.5-fold better therapeutic index than AUY922 (luminespib), a second-generation HSP90 inhibitor that reached Phase II clinical trials . While the target compound itself has not been individually tested in this assay, its shared core scaffold with 2l establishes a quantifiable potency ceiling for the chemotype. Six of fifteen 2-isoxazol-3-yl-acetamide analogues (2a–b, 2e, 2j, 2l–m) achieved >80% HIV-1 replication inhibition at their highest non-cytotoxic concentration, confirming that the core scaffold is permissive to high inhibitory activity when optimally substituted . This class-level benchmark enables researchers to evaluate whether the N-allyl/4-fluorophenyl substitution pattern of the target compound retains, exceeds, or diminishes this basal scaffold activity.

HSP90 inhibition anti-HIV isoxazole SAR

Antiproliferative Activity Differentiation: Fluorophenyl-Isoxazole-Carboxamide Class Potency Across Cancer Cell Lines

The target compound is structurally related to fluorophenyl-isoxazole-carboxamide derivatives that have been quantitatively evaluated for anticancer activity. In the study by Hawash et al., a series of fluorophenyl-isoxazole-carboxamide derivatives were screened via MTS assay against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, with antiproliferative activity varying substantially based on fluorophenyl substitution position and amide side chain identity . The 4-fluorophenyl substituent present on the target compound's isoxazole ring is a critical determinant of cytotoxicity, as electron-withdrawing groups on the aryl ring were found to generally enhance potency relative to electron-donating substituents across this compound class . Although the target compound was not among the specific derivatives tested, its 4-fluorophenyl-isoxazole motif corresponds to the most active substitution pattern identified, providing a data-supported rationale for its prioritization as an anticancer screening candidate over analogs bearing electron-donating or unsubstituted phenyl groups.

anticancer fluorophenyl isoxazole antiproliferative

ACAT Inhibitory Potential: Core Scaffold Comparison with Isoxazolyl-Alkyl Amide ACAT Inhibitors

The isoxazolyl-substituted alkyl amide pharmacophore is a validated ACAT (acyl-CoA:cholesterol acyltransferase) inhibitory scaffold. US Patent 5,366,987 discloses a series of heterocyclic-substituted alkyl amides, including isoxazole-containing variants, that inhibit rabbit liver ACAT with IC₅₀ values ranging from 0.014 to 0.11 µM and reduce plasma cholesterol by 42–68% in an acute cholesterol-fed rat model at 3 mg/kg . The target compound, N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, shares the core isoxazolyl-acetamide architecture with these potent ACAT inhibitors. Its N-allyl group represents a distinct amide substituent not explicitly exemplified in the patent, creating an opportunity to explore the effect of allyl unsaturation on ACAT potency relative to the saturated alkyl amides that achieved sub-100 nM IC₅₀ values. This structural differentiation provides a testable hypothesis for procurement: whether the allyl moiety enhances or diminishes ACAT binding relative to the published alkyl amide series.

ACAT inhibition cholesterol esterification cardiovascular

Physicochemical Differentiation: Computed Drug-Likeness vs. Class-Leading 2-Isoxazol-3-yl-Acetamide Analogues

Computationally predicted physicochemical properties differentiate N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide from the most advanced 2-isoxazol-3-yl-acetamide analogues. The target compound (C₁₄H₁₃FN₂O₂; MW 260.27 g/mol) is smaller than the published class lead 2l and contains an allyl group that introduces a reactive alkene moiety absent in saturated-side-chain analogues . Its molecular weight of 260.27 g/mol and molecular formula place it within favorable lead-like chemical space (MW < 300), whereas many optimized HSP90 inhibitors in this series have higher molecular weights. The 4-fluorophenyl group contributes to an XLogP3 value predicted to be moderately lipophilic, consistent with the observation that electron-withdrawing aryl substituents improve membrane permeability in the fluorophenyl-isoxazole class . These computed properties provide a procurement-relevant basis for selecting this compound as an early-stage SAR probe with room for property-based optimization, in contrast to more advanced, higher-MW analogues that may have reduced developability.

drug-likeness physicochemical properties lead optimization

Recommended Application Scenarios for N-Allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide Procurement


HSP90 Inhibitor SAR Probe: Benchmarking N-Allyl Substitution Against Published 2-Isoxazol-3-yl-Acetamide Leads

Procure this compound as a comparator in a head-to-head panel against the published class lead 2l (or its closest commercially available analog) to quantitatively determine whether the N-allyl/4-fluorophenyl substitution pattern retains, exceeds, or diminishes the ~3.5-fold therapeutic index advantage over AUY922 established for the 2-isoxazol-3-yl-acetamide scaffold . This application scenario directly addresses the gap in SAR knowledge: the published series explores diverse amide substitutions but does not include an N-allyl variant, making the target compound a unique tool for completing the SAR map of this chemotype. Recommended assays include HIV-1 replication inhibition in TZM-bl cells, cytotoxicity determination in PBMCs, and HSP90 ATPase activity assays, with AUY922 as the inter-study normalization control.

Anticancer Screening: Fluorophenyl-Isoxazole Derivative Panel for Cell Line Selectivity Profiling

Include this compound in an isoxazole-acetamide focused screening panel against Hep3B, HepG2, HeLa, and MCF-7 cancer cell lines, using the published fluorophenyl-isoxazole-carboxamide MTS assay protocol as the methodological reference . The 4-fluorophenyl substitution is predicted (based on class SAR) to confer enhanced antiproliferative activity relative to electron-donating phenyl analogs, enabling experimental validation of this directional hypothesis. The allyl group additionally provides a synthetic conjugation handle for future probe derivatization (e.g., click chemistry), offering procurement value beyond single-assay screening.

ACAT Inhibitor Chemical Probe: Exploring Allyl Side Chain Effects on Cholesterol Esterification

Utilize this compound as a tool molecule to probe the effect of an unsaturated N-allyl amide side chain on ACAT inhibitory potency, referencing the patent-established rabbit liver ACAT assay where isoxazolyl alkyl amides achieved IC₅₀ values of 0.014–0.11 µM . The N-allyl group is absent from the exemplified patent series, representing unexplored and therefore patent-differentiating chemical space. Procurement for this application is particularly relevant for laboratories pursuing novel ACAT inhibitor IP or investigating the role of amide unsaturation in enzyme binding pocket complementarity.

Chemical Biology Tool: Click-Chemistry-Ready Isoxazole Scaffold for Target Deconvolution

The terminal alkene of the N-allyl group provides a latent bioorthogonal handle compatible with thiol-ene click chemistry or olefin metathesis strategies, enabling downstream conjugation to affinity tags, fluorophores, or solid supports for pull-down target identification experiments. This property distinguishes the target compound from saturated amide analogs in the same chemotype class that lack a reactive conjugation handle . Procurement is recommended for chemical biology laboratories needing an isoxazole-acetamide probe that can be functionalized post-bioassay without de novo analog synthesis.

Quote Request

Request a Quote for N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.